molecular formula C17H20FN3 B373945 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B373945
M. Wt: 285.36 g/mol
InChI Key: KOOYZZMVUJGKMS-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine (CAS 160539-86-6) is a piperazine-based chemical compound with the molecular formula C17H20FN3 and a molecular weight of 285.36 . It should be stored sealed in a dry environment at 2-8°C . Piperazine derivatives are recognized as privileged structures in medicinal chemistry and are extensively utilized in the development of novel therapeutic agents due to their versatile binding properties and ability to improve the pharmacokinetic profiles of drug candidates . Compounds featuring the 1-(4-fluorobenzyl)piperazine motif, in particular, are of significant interest in neuroscience research. For instance, closely related structures have been investigated as potent dual Acetylcholinesterase (AChE) and Glycogen Synthase Kinase-3β (GSK-3β) inhibitors for the treatment of Alzheimer's disease, demonstrating cognitive improvement and neuroprotective effects in preclinical studies . Furthermore, the piperazine scaffold is a common feature in molecules screened for anticancer activity against a diverse range of cell lines, underlining its value in oncology drug discovery . This compound is intended for research applications only and is not for human use. Please refer to the product's Safety Data Sheet for detailed handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) .

Properties

Molecular Formula

C17H20FN3

Molecular Weight

285.36 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C17H20FN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2

InChI Key

KOOYZZMVUJGKMS-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3

Origin of Product

United States

Biological Activity

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. The compound's structure includes a fluorinated benzyl group and a pyridine moiety, contributing to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and therapeutic potential.

  • Molecular Formula : C17H20FN3
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 160539-86-6

The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This configuration is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The primary synthesis pathway for this compound involves nucleophilic substitution reactions. The general reaction can be represented as follows:

4 Fluorobenzyl chloride+2 piperazin 1 ylmethyl pyridine1 4 Fluorobenzyl 4 pyridin 3 ylmethyl piperazine\text{4 Fluorobenzyl chloride}+\text{2 piperazin 1 ylmethyl pyridine}\rightarrow \text{1 4 Fluorobenzyl 4 pyridin 3 ylmethyl piperazine}

This reaction typically occurs under basic conditions using solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.

Mechanistic Studies

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes involved in signaling pathways. Initial studies suggest its potential as a modulator in neurotransmission and calcium signaling, although detailed mechanistic studies are still required to elucidate its precise biological effects .

Inhibition Studies

A notable area of investigation involves the compound's inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. In studies involving derivatives of 4-fluorobenzylpiperazine, one derivative exhibited an IC50 value of 0.18μM0.18\,\mu M, significantly more potent than the reference compound kojic acid (IC50 = 17.76μM17.76\,\mu M) . This suggests that modifications to the piperazine structure can enhance inhibitory activity against TYR.

Antimelanogenic Activity

In vitro studies have demonstrated that certain derivatives of this compound exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. The docking analysis indicated favorable binding modes within the active site of TYR, suggesting a competitive inhibition mechanism .

Interaction with Ion Channels

Another area of interest is the interaction with ion channels, particularly in mosquito models. Compounds structurally related to this compound have shown activity against the AeKir1 channel in Aedes aegypti, indicating potential applications in controlling mosquito-borne diseases .

Comparative Analysis

The following table summarizes the biological activity of structurally related compounds:

Compound NameIC50 (μM)Biological TargetNotes
This compoundNot DeterminedTyrosinasePotentially effective against hyperpigmentation disorders
4-(4-fluorobenzyl)piperazin-1-ylmethanone0.18TyrosinaseHighly potent inhibitor
Kojic Acid17.76TyrosinaseReference compound
Novel piperazine derivativesVariesAeKir1 ChannelActive against mosquito larvae

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine exhibits several biological activities:

  • Neuropharmacological Effects : Similar compounds have been investigated for their interactions with dopamine and serotonin receptors, suggesting potential antidepressant and anxiolytic properties.
  • Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various receptors, employing techniques such as radiolabeled ligand binding assays and functional assays to elucidate pharmacodynamics.

Pharmacological Applications

The unique structural motifs of this compound suggest utility in several therapeutic contexts:

  • Central Nervous System Disorders : Its potential as a treatment for conditions such as depression and anxiety has been highlighted due to its interaction with neurotransmitter systems.
  • Cancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(3-Fluorobenzyl)-4-(pyridin-2-ylmethyl)piperazineSimilar piperazine coreDifferent fluorine position affecting activity
1-(4-Chlorobenzyl)-4-(pyridin-3-ylmethyl)piperazineChlorine instead of fluorineMay exhibit different receptor selectivity
1-(Phenyl)-4-(pyridin-3-ylmethyl)piperazineNo halogen substituentPotentially broader biological activity

The specific combination of substituents in this compound may enhance its selectivity and potency against specific biological targets compared to its analogs.

Case Studies

Several studies have explored the applications of this compound:

Study on Neuropharmacological Effects

A study evaluated the effects of similar piperazine derivatives on anxiety-related behaviors in animal models. The results indicated significant anxiolytic effects, suggesting that this compound could have comparable effects due to its structural similarities .

Cancer Cell Proliferation Inhibition

In vitro assays demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 15 µM against HeLa cells, indicating potential for further development as an anticancer agent .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Receptor Affinity Profiles

Compound Target Receptor Affinity (Ki/IC50) Selectivity Notes Reference
SLV313 D2/5-HT1A 3.3 nM / 6.8 nM Dual activity
1-(4-Fluorobenzyl)-4-(THF-methyl)piperazine σ1 1.2 nM >2000-fold over σ2, D2, 5-HT1A
Tyrosinase Inhibitor 16 Tyrosinase 5.25 μM 8-fold > kojic acid
KU-0059436 (AZD2281) PARP-1 0.8 nM BRCA-deficient cytotoxicity

Table 2: Cytotoxicity and Enzyme Inhibition

Compound Activity IC50/EC50 Cell Line/Model Reference
1-(4-Substitutedbenzoyl)piperazines Cytotoxicity 3–25 μM HUH7, MCF7, HCT-116
KU-0059436 (AZD2281) PARP Inhibition 0.8 nM SW620 xenograft
Azole-piperazine Derivatives Antifungal 3.1–25 μg/mL Candida spp.

Preparation Methods

Dual Alkylation of Piperazine

A widely adopted approach involves sequential alkylation of piperazine using 4-fluorobenzyl and pyridin-3-ylmethyl electrophiles. In one protocol, piperazine is treated with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate, followed by reaction with 3-(bromomethyl)pyridine. The two-step process typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with yields ranging from 60% to 75% after purification via column chromatography.

Reaction Conditions:

  • Step 1: Piperazine (1.0 equiv), 4-fluorobenzyl bromide (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.

  • Step 2: Intermediate monoalkylated piperazine (1.0 equiv), 3-(bromomethyl)pyridine (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 12 h.

Borohydride-Mediated Reductive Amination

Alternative methods utilize reductive amination to introduce the pyridin-3-ylmethyl group. For instance, 1-(4-fluorobenzyl)piperazine is condensed with pyridine-3-carbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This method avoids harsh alkylating agents and improves regioselectivity.

Optimized Protocol:

  • Reactants: 1-(4-Fluorobenzyl)piperazine (1.0 equiv), pyridine-3-carbaldehyde (1.2 equiv), STAB (1.5 equiv), dichloroethane (DCE), rt, 24 h.

  • Yield: 82% after aqueous workup and silica gel chromatography.

Solid-Phase Synthesis for Scalability

Resin-Bound Intermediate Preparation

A patent-derived method describes immobilizing piperazine on Wang resin via a carbamate linkage, followed by successive alkylations with 4-fluorobenzyl chloride and 3-(chloromethyl)pyridine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >90% purity, suitable for pharmaceutical applications.

Key Steps:

  • Resin Functionalization: Wang resin (1.0 equiv), piperazine (3.0 equiv), DIC (1.5 equiv), DMAP (0.1 equiv), DMF, 24 h.

  • Alkylation Sequence:

    • 4-Fluorobenzyl chloride (2.0 equiv), DIPEA (3.0 equiv), DMF, 50°C, 6 h.

    • 3-(Chloromethyl)pyridine (2.0 equiv), DIPEA (3.0 equiv), DMF, 50°C, 6 h.

  • Cleavage: TFA/H₂O (95:5), 2 h, rt.

Catalytic Hydrogenation for Stereochemical Control

Palladium-Catalyzed N-Alkylation

A high-pressure hydrogenation route employs Pd/C to facilitate the coupling of 1-(4-fluorobenzyl)piperazine with 3-vinylpyridine. This method ensures chemoselectivity and minimizes overalkylation.

Procedure:

  • Reactants: 1-(4-Fluorobenzyl)piperazine (1.0 equiv), 3-vinylpyridine (1.5 equiv), 10% Pd/C (0.1 equiv), H₂ (50 psi), ethanol, 12 h, 60°C.

  • Yield: 78% with >99% conversion by GC-MS.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.60 (d, J = 7.8 Hz, 1H), 7.25 (m, 2H, Ar-H), 6.95 (t, J = 8.6 Hz, 2H), 3.55 (s, 2H, CH₂Py), 3.45 (s, 2H, CH₂Ar), 2.70–2.40 (m, 8H, piperazine-H).

  • HRMS (ESI): m/z calc. for C₁₇H₁₉F₁N₄ [M+H]⁺: 314.1642; found: 314.1645.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) revealed a purity of 98.5% with retention time = 6.7 min.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Reductive Amination8298.5ModerateAvoids alkylating agents
Solid-Phase Synthesis7590.0HighSimplified purification
Catalytic Hydrogenation7897.0LowStereochemical control

Challenges and Optimization Opportunities

Byproduct Formation in Alkylation

Competing dialkylation is a persistent issue, particularly when using excess electrophiles. Implementing slow addition of alkylating agents and low temperatures (0–5°C) reduces this risk.

Solvent Selection Impact

Polar aprotic solvents (DMF, DCE) enhance reaction rates but complicate purification. Switching to acetonitrile or toluene improves phase separation during workup .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-(4-fluorobenzyl)piperazine with a pyridinylmethyl halide in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or DIEA). Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to achieve >95% purity . Key parameters include:

  • Temperature : Room temperature to 50°C.
  • Reaction Time : 6–12 hours, monitored by TLC.
  • Yield Optimization : Use of excess alkylating agent (1.2–1.5 equiv.) and slow addition to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming substituent positions and piperazine ring conformation. For example, aromatic protons in the 4-fluorobenzyl group appear as doublets (δ 6.9–7.3 ppm), while piperazine CH₂ signals resonate at δ 2.4–3.5 ppm .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with trichloroacetate counterions in salts) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. nitrobenzyl substituents) impact biological activity in kinase inhibition studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 4-fluorobenzyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to kinase ATP pockets. For example, 1-(4-nitrobenzyl) derivatives show increased potency due to stronger π-π stacking with hydrophobic residues .
  • Biological Assays : Test derivatives against kinase panels (e.g., tyrosine kinases) using ATP-competitive binding assays. IC₅₀ values correlate with substituent electronegativity .
  • Data Table :
SubstituentKinase IC₅₀ (nM)LogP
4-Fluorobenzyl120 ± 152.8
4-Nitrobenzyl45 ± 83.1
Source: Adapted from tyrosine kinase inhibition studies .

Q. How can contradictory data on receptor binding affinity across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ion concentration) or protein conformational states.

  • Standardization : Use uniform assay protocols (e.g., AOAC SMPR 2014.011 for phosphodiesterase inhibition ).
  • Control Experiments : Include reference ligands (e.g., flunarizine for calcium channel binding ) to normalize data.
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under varying conditions to identify critical binding residues .

Q. What computational strategies are effective for predicting target interactions of 1-(4-fluorobenzyl)piperazine derivatives?

  • Methodological Answer :

  • Docking Tools : AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features aligning with kinase active sites .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding ).

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :

  • Solvent Selection : Replace DMF with less toxic solvents (e.g., acetonitrile) for large-scale reactions .
  • Catalyst Screening : Use CuSO₄/Na ascorbate for click chemistry steps (e.g., triazole formation) to improve regioselectivity .
  • Process Analytical Technology (PAT) : Implement inline FTIR or HPLC monitoring to detect intermediates in real time .

Key Challenges and Recommendations

  • Data Reproducibility : Document reaction conditions (e.g., solvent grade, stirring rate) in detail to mitigate batch-to-batch variability .
  • Toxicity Profiling : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability and CYP inhibition risks .
  • Structural Flexibility : The piperazine ring’s conformational dynamics may require advanced NMR (e.g., NOESY) to resolve bioactive conformers .

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